N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Description
N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a triazine-based compound featuring a benzylideneamino substituent at the N3 position and two phenyl groups at the C5 and C6 positions of the 1,2,4-triazine ring. The core structure, 5,6-diphenyl-1,2,4-triazin-3-amine (CAS: 4511-99-3), has a molecular formula of C₁₅H₁₂N₄ and a molecular weight of 248.29 g/mol . The benzylideneamino group introduces a conjugated imine moiety, which enhances electron delocalization and may influence metal-chelating properties or intermolecular interactions such as π-π stacking and hydrogen bonding.
Properties
Molecular Formula |
C22H17N5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C22H17N5/c1-4-10-17(11-5-1)16-23-26-22-24-20(18-12-6-2-7-13-18)21(25-27-22)19-14-8-3-9-15-19/h1-16H,(H,24,26,27)/b23-16+ |
InChI Key |
MNKWLIBXAZTVKL-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation of benzylideneaniline with 5,6-diphenyl-1,2,4-triazine-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of triazine derivatives, including N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine, as anticonvulsant agents. In a study evaluating hydrazone incorporated triazines, certain derivatives exhibited significant anticonvulsant activity through maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole-induced seizure (scPTZ) screenings. For instance:
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|
| 6k | 54.31 | 92.01 |
| 6r | 46.05 | 83.90 |
These compounds demonstrated GABAergic effects and lower CNS depressant effects compared to standard drugs like carbamazepine .
Antiviral Properties
N-Heterocycles have shown promise as antiviral agents. Compounds similar to this compound have been evaluated for their efficacy against various viruses. A review indicated that certain triazine derivatives exhibited significant antiviral activity against viruses like Dengue virus (DENV) and Tobacco mosaic virus (TMV). The structure-activity relationship (SAR) studies suggested that modifications at specific positions could enhance antiviral potency .
Photophysical Properties
The photophysical properties of triazine derivatives are being explored for applications in organic electronics and photonics. The incorporation of benzylideneamino groups has been shown to improve the light absorption characteristics of these compounds, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Synthesis and Evaluation of Triazine Derivatives
In a study published in the Archives of Pharmacology, researchers synthesized a series of triazine derivatives and evaluated their biological activities. The study focused on the synthesis pathways that involved the condensation of benzaldehydes with amines to form hydrazones followed by cyclization into triazines. The synthesized compounds were tested for their anticonvulsant activity using standardized animal models .
Case Study: Antiviral Efficacy Against DENV
A comprehensive study assessed the antiviral efficacy of various triazine derivatives against DENV. The results showed that specific modifications to the triazine core significantly enhanced antiviral activity, with some compounds achieving low EC50 values .
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Selected Triazine Derivatives
- Key Observations: The oxazoline-containing derivative () exhibits a nearly planar oxazoline ring (max. deviation: 0.023 Å) and distinct dihedral angles between phenyl groups and the triazine core (29.0° and 54.6°). Strong intramolecular N–H⋯N hydrogen bonds are common across derivatives, stabilizing molecular conformations .
Physicochemical and Functional Properties
Stability and Reactivity
- Thermal Stability : The oxazoline derivative decomposes above 250°C, while the parent triazine (CAS: 4511-99-3) is stable up to 200°C .
- Solubility: Oxazoline derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas benzylideneamino analogs may show higher lipophilicity .
Biological Activity
N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between appropriate triazine derivatives and benzaldehyde. The process can be summarized as follows:
- Starting Materials : 5,6-diphenyl-1,2,4-triazine and benzaldehyde.
- Reaction Conditions : The reaction is usually carried out in an ethanol medium with the addition of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Product Isolation : After completion of the reaction, the resulting mixture is cooled, and the product is precipitated and purified by recrystallization.
2.1 Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising results against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
| Aspergillus niger | Moderate |
The disc diffusion method was employed to assess the antimicrobial efficacy, revealing that many synthesized derivatives exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi .
2.2 Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole ring demonstrate potential anticancer activities. For instance:
- Mechanism of Action : Triazole derivatives may inhibit key enzymes involved in cancer cell proliferation.
- In Vitro Studies : Several studies have reported that these compounds can induce apoptosis in cancer cells through various pathways.
3.1 Study on Antimicrobial Activity
A study conducted by Sivakumar et al. evaluated a series of triazole derivatives similar to this compound. The results indicated that modifications in the aromatic substituents significantly influenced the antimicrobial activity:
- Findings : Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus compared to those with electron-donating groups .
3.2 Anticancer Evaluation
In another study focusing on anticancer properties, researchers synthesized various triazole derivatives and tested their effects on different cancer cell lines:
- Results : Certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting their potential as lead compounds for further development .
4. Conclusion
This compound represents a promising scaffold for drug development due to its notable biological activities. Its synthesis is straightforward and yields compounds with significant antimicrobial and anticancer properties. Further research is essential to explore its full therapeutic potential and elucidate detailed mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
